molecular formula C9H12ClNO B1335988 2-(2-Chloro-benzylamino)-ethanol CAS No. 64834-58-8

2-(2-Chloro-benzylamino)-ethanol

Cat. No.: B1335988
CAS No.: 64834-58-8
M. Wt: 185.65 g/mol
InChI Key: SBTVFWBGEIPFDO-UHFFFAOYSA-N
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Description

2-(2-Chloro-benzylamino)-ethanol is an organic compound characterized by the presence of a chloro-substituted benzyl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-benzylamino)-ethanol typically involves the reaction of 2-chlorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Chlorobenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-benzylamino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Chloro-benzylamino)-acetaldehyde or 2-(2-Chloro-benzylamino)-acetone.

    Reduction: Formation of 2-(2-Chloro-benzylamino)-ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-benzylamino)-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-benzylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzylamine
  • 2-Chlorobenzyl alcohol
  • 2-Chlorobenzoic acid

Comparison

2-(2-Chloro-benzylamino)-ethanol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-Chlorobenzylamine lacks the hydroxyl group, limiting its reactivity in certain contexts. Similarly, 2-Chlorobenzyl alcohol lacks the amino group, reducing its potential for forming amine-based derivatives.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTVFWBGEIPFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393647
Record name 2-(2-Chloro-benzylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64834-58-8
Record name 2-(2-Chloro-benzylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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